![molecular formula C7H9BO5 B11927148 [5-(Methoxycarbonyl)-2-methylfuran-3-yl]boronic acid](/img/structure/B11927148.png)
[5-(Methoxycarbonyl)-2-methylfuran-3-yl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(Methoxycarbonyl)-2-methylfuran-3-yl]boronic acid: is an organoboron compound that features a boronic acid functional group attached to a furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Methoxycarbonyl)-2-methylfuran-3-yl]boronic acid typically involves the reaction of a furan derivative with a boron-containing reagent. One common method is the hydroboration of a furan derivative followed by oxidation to yield the boronic acid. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum complexes .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration processes followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [5-(Methoxycarbonyl)-2-methylfuran-3-yl]boronic acid can undergo oxidation reactions to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or sodium periodate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts and bases like potassium carbonate in solvents like ethanol or water.
Major Products:
Oxidation: Alcohols or ketones.
Reduction: Hydroxyl derivatives.
Substitution: Coupled products with new carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Cross-Coupling Reactions: Widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Protective Groups: Used as protective groups in carbohydrate chemistry.
Biology and Medicine:
Drug Development:
Boron Neutron Capture Therapy: Investigated for use in boron neutron capture therapy due to its boron content.
Industry:
Material Science: Used in the synthesis of advanced materials and polymers.
Catalysis: Employed as a catalyst or ligand in various organic transformations.
Wirkmechanismus
The mechanism of action of [5-(Methoxycarbonyl)-2-methylfuran-3-yl]boronic acid in chemical reactions involves the formation of boron-oxygen or boron-carbon bonds. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The boronic acid group can also form reversible covalent bonds with diols, making it useful in carbohydrate chemistry .
Vergleich Mit ähnlichen Verbindungen
- [4-(Methoxycarbonyl)phenyl]boronic acid
- [3,5-Bis(methoxycarbonyl)phenyl]boronic acid
- [2-Furancarboxylic acid, 5-borono-, 2-methyl ester]
Uniqueness:
- Functional Group Position: The position of the boronic acid group on the furan ring provides unique reactivity compared to phenylboronic acids.
- Applications: The combination of the furan ring and boronic acid group makes it particularly useful in specific cross-coupling reactions and protective group chemistry .
Eigenschaften
Molekularformel |
C7H9BO5 |
---|---|
Molekulargewicht |
183.96 g/mol |
IUPAC-Name |
(5-methoxycarbonyl-2-methylfuran-3-yl)boronic acid |
InChI |
InChI=1S/C7H9BO5/c1-4-5(8(10)11)3-6(13-4)7(9)12-2/h3,10-11H,1-2H3 |
InChI-Schlüssel |
KRLUYCJTWBGGJD-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(OC(=C1)C(=O)OC)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.